

Application Notes & Protocols: Leveraging 4'-Hydroxy-3',5'-dimethylacetophenone in Modern Organic Synthesis

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Compound of Interest	
Compound Name:	4'-Hydroxy-3',5'-dimethylacetophenone
Cat. No.:	B1580598
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Abstract

4'-Hydroxy-3',5'-dimethylacetophenone is a versatile substituted aromatic ketone that serves as a pivotal building block in the synthesis of a diverse array of high-value organic molecules. [1] Its unique structural features—a reactive acetyl group, a nucleophilic hydroxyl group, and sterically hindering methyl groups—provide a rich platform for constructing complex molecular architectures. These attributes make it an indispensable starting material in medicinal chemistry and materials science, particularly for the synthesis of chalcones, flavonoids, and other biologically active heterocyclic systems. This guide provides an in-depth exploration of its synthetic utility, detailing field-proven protocols and the chemical rationale behind them for researchers, scientists, and drug development professionals.

Compound Profile and Strategic Importance

4'-Hydroxy-3',5'-dimethylacetophenone, also known as 4-acetyl-2,6-dimethylphenol, is a crystalline solid at room temperature. The strategic value of this molecule in synthesis stems from three primary reactive sites: the α -protons of the acetyl group, the carbonyl carbon, and the phenolic hydroxyl group. The flanking dimethyl groups ortho to the hydroxyl function provide steric hindrance that can influence regioselectivity in certain reactions and enhance the stability of the resulting products.

Property	Value	Source
CAS Number	5325-04-2	[1] [2]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1] [2] [3]
Molecular Weight	164.20 g/mol	[1] [2]
Melting Point	151-155 °C	
IUPAC Name	1-(4-hydroxy-3,5-dimethylphenyl)ethanone	[1]

Its primary application lies in its role as a precursor to chalcones, which are the biosynthetic precursors to all flavonoids—a class of natural products renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

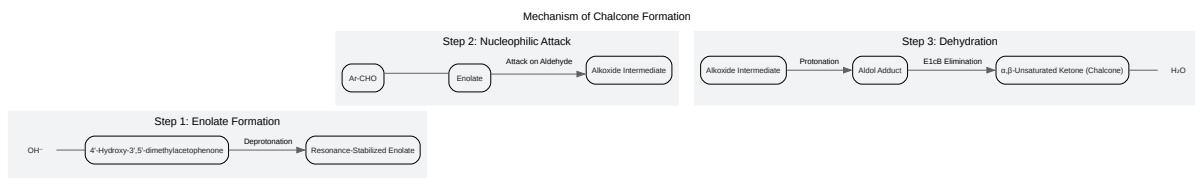
Core Application: Synthesis of Chalcones via Claisen-Schmidt Condensation

The most prominent application of **4'-Hydroxy-3',5'-dimethylacetophenone** is its use as the ketone component in the Claisen-Schmidt condensation. This reaction is a cornerstone of carbon-carbon bond formation, involving the base-catalyzed reaction between a ketone (possessing α -hydrogens) and an aromatic aldehyde (lacking α -hydrogens) to form an α,β -unsaturated ketone, commonly known as a chalcone.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Mechanistic Rationale

The reaction proceeds via an aldol condensation mechanism. A strong base, typically NaOH or KOH, deprotonates the α -carbon of the **4'-Hydroxy-3',5'-dimethylacetophenone**, generating a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol addition product rapidly undergoes base-catalyzed dehydration to yield the highly conjugated and thermodynamically stable chalcone.[\[8\]](#)

Diagram: Claisen-Schmidt Condensation Mechanism



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Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.

Protocol 1: Synthesis of (E)-1-(4-hydroxy-3,5-dimethylphenyl)-3-phenylprop-2-en-1-one

This protocol details a representative Claisen-Schmidt condensation using benzaldehyde.

Materials:

- **4'-Hydroxy-3',5'-dimethylacetophenone** (1.64 g, 10 mmol)
- Benzaldehyde (1.06 g, 1.02 mL, 10 mmol)
- Sodium Hydroxide (NaOH) (0.8 g, 20 mmol)
- Ethanol (95%, 20 mL)
- Deionized Water
- Dilute Hydrochloric Acid (HCl)

Procedure:

- Dissolution: In a 100 mL round-bottom flask, dissolve **4'-Hydroxy-3',5'-dimethylacetophenone** in 15 mL of 95% ethanol with gentle warming if necessary. Cool the solution to room temperature.
- Addition of Aldehyde: Add benzaldehyde to the flask and stir the mixture for 5 minutes to ensure homogeneity.
- Base Addition: Prepare a solution of NaOH in 5 mL of water. Add this aqueous NaOH solution dropwise to the stirred ethanolic mixture over 10-15 minutes. The reaction is exothermic; maintain the temperature around 20-25°C using a water bath if needed.
- Reaction: A precipitate usually forms upon addition of the base.^[11] Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate).
- Work-up: After completion, pour the reaction mixture into 100 mL of ice-cold water.
- Neutralization: Acidify the mixture by slowly adding dilute HCl until the pH is approximately 7. This step protonates the phenoxide and neutralizes excess base.^[12]
- Isolation: Collect the precipitated solid product by vacuum filtration. Wash the crude product thoroughly with cold deionized water (3 x 20 mL) to remove inorganic salts.^[8]
- Purification: Recrystallize the crude solid from hot 95% ethanol to obtain the pure chalcone as a crystalline solid.^[11] Dry the product in a vacuum oven.

Expected Outcome: A yellow crystalline solid with a yield typically ranging from 75-90%.

Parameter	Condition	Rationale
Base	NaOH (aq)	Catalyzes enolate formation and subsequent dehydration. [9]
Solvent	Ethanol/Water	Dissolves reactants and base, facilitating the reaction.
Temperature	Room Temperature	Sufficient for reaction; avoids potential side reactions.
Reaction Time	4-6 hours	Allows for complete conversion as monitored by TLC.
Purification	Recrystallization	Effective method for purifying solid chalcone products.[11]

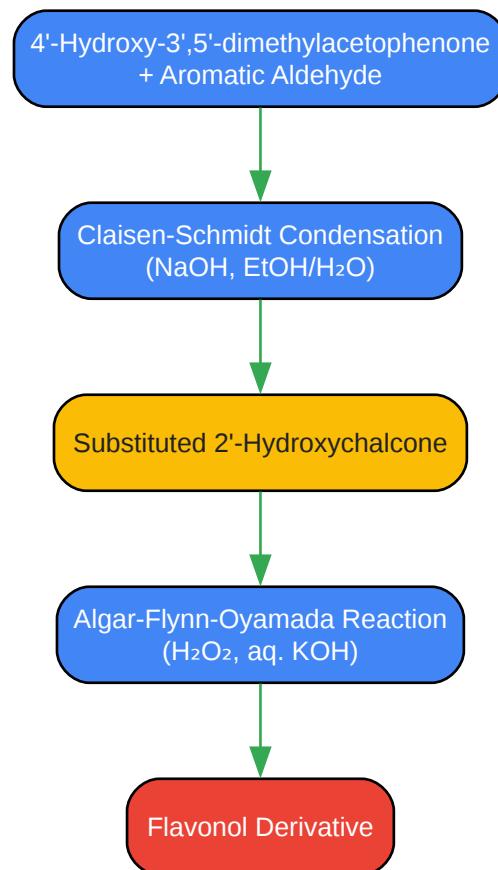
Advanced Applications: From Chalcones to Flavonoids and Oximes

The synthetic utility of **4'-Hydroxy-3',5'-dimethylacetophenone** extends beyond chalcone formation. The resulting chalcones are key intermediates for flavonoids, and the ketone functionality can be transformed into other useful groups like oximes.

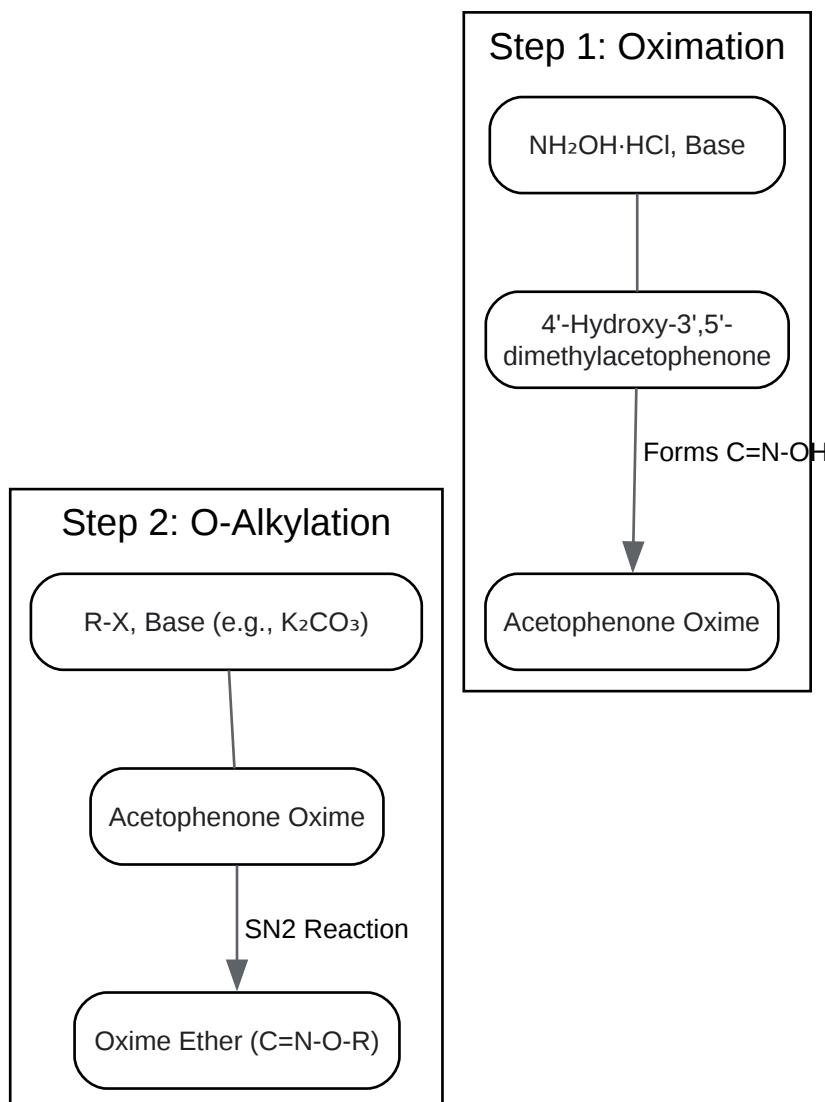
Application II: Synthesis of Flavones

Flavones are a major class of flavonoids synthesized via the oxidative cyclization of 2'-hydroxychalcones.[13] The Algar-Flynn-Oyamada (AFO) reaction is a classic method for this transformation, using hydrogen peroxide in an alkaline medium to effect cyclization and form the flavonol (a 3-hydroxyflavone).[14]

Diagram: Chalcone to Flavonoid Workflow



Two-Step Synthesis of Oxime Ethers



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